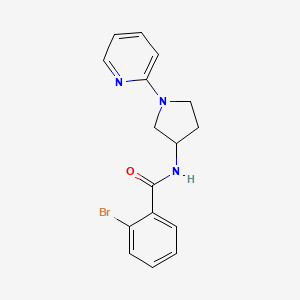

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Description

2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide (CAS: 1788783-51-6) is a brominated benzamide derivative featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and a benzamide moiety at the 3-position. Its molecular formula is C₁₆H₁₆BrN₃O, with a molecular weight of 346.22 g/mol . The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)19-12-8-10-20(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRBNUASMRPCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: The presence of the pyridine and pyrrolidine rings allows for potential cyclization under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of novel pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity against various diseases, particularly in the fields of oncology and infectious diseases . The presence of the bromine atom is known to influence the lipophilicity and bioavailability of drugs, making it a crucial factor in drug design .

Anticancer Research

Recent studies have indicated that derivatives of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). These findings suggest that this compound could be further developed for targeted cancer therapies .

Organic Synthesis Applications

Synthetic Methodologies

In organic synthesis, 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is utilized to develop new synthetic methodologies. Its ability to participate in various chemical reactions allows chemists to construct complex molecular architectures. The compound can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups necessary for creating diverse chemical entities .

Biological Studies

Interaction with Biological Targets

The compound's interactions with specific biological targets are under investigation to understand its mechanism of action. The bromine atom and pyridine ring play pivotal roles in binding affinity and specificity towards target proteins. This research is essential for elucidating potential therapeutic pathways and optimizing the compound for better efficacy .

Antimicrobial Activity

Preliminary studies have suggested that 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide may exhibit antimicrobial properties. Investigations into its activity against various bacterial strains have shown promising results, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study conducted on a series of brominated benzamides, including 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, demonstrated significant cytotoxic effects on human cancer cell lines. The MTT assay results indicated that certain derivatives led to a reduction in cell viability, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the benzamide structure enhanced antibacterial activity, suggesting pathways for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Benzamide Derivatives

Key Observations :

- Linker Flexibility : The pyrrolidine ring in the target compound may confer conformational flexibility, whereas rigid linkers (e.g., imidazopyridine in MS-0022) enhance target specificity .

- Solubility Modifiers : Methoxy groups (e.g., in compound ) improve aqueous solubility, a feature absent in the target compound.

Molecular Interactions and Stability

- Hydrogen Bonding : DFT studies on analogs (e.g., 2-bromo-N-(pyrazol-4-yl)benzamide) reveal strong intermolecular hydrogen bonds and electrostatic stabilization, suggesting the target compound may exhibit similar interactions .

- Aromatic Stacking : The pyridine ring in the target compound could engage in π-π stacking, a feature critical for binding in kinase inhibitors (e.g., BTK inhibitors in ) .

Bioactivity and Therapeutic Potential

While the target compound’s bioactivity is unreported, comparisons with analogs provide insights:

- MS-0022 (): Inhibits Smoothened (SMO) in the Hedgehog pathway at nM concentrations, reducing tumor growth in vitro and in vivo .

- BTK Inhibitors (): Pyridine-containing benzamides (e.g., (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide) highlight the role of pyridine-pyrrolidine hybrids in kinase inhibition .

Biological Activity

2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide features a bromine atom, a pyridine ring, and a pyrrolidine moiety, which contribute to its pharmacological properties. The molecular formula is typically represented as .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyrrole and benzamide derivatives, indicating that compounds similar to 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide exhibit significant antibacterial activity. For instance, derivatives containing the pyrrole structure have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | S. aureus |

| Compound B | 10 | E. coli |

| 2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | TBD | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that similar benzamide derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For example, certain derivatives have shown IC50 values indicating effective inhibition against various cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound C | 15 | HeLa |

| Compound D | 25 | MCF-7 |

| 2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide | TBD | TBD |

The biological activity of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is believed to stem from its ability to interact with specific biological targets. For instance, compounds with similar structures have been shown to inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The bromine substituent may enhance the lipophilicity and thus improve cell membrane permeability, facilitating better interaction with intracellular targets .

Case Studies

A notable study evaluated the efficacy of various pyrrolidine derivatives against resistant strains of bacteria. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency, suggesting that further optimization of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide could yield more effective agents .

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, and how can yield be maximized?

The synthesis typically involves multi-step reactions, starting with coupling a brominated benzoyl chloride to a pyrrolidine-pyridine hybrid amine. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen to minimize hydrolysis .

- Protecting groups : Protect reactive sites (e.g., pyrrolidine nitrogen) with Boc groups, followed by deprotection using TFA .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, but DCM improves selectivity for sterically hindered intermediates .

- Yield maximization : Monitor reaction progress via TLC and employ column chromatography with gradients (e.g., hexane/EtOAc) for purification. Typical yields range from 60–80% .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of bromine and amide bonds. Aromatic protons in pyridine (δ 8.2–8.5 ppm) and pyrrolidine (δ 3.0–3.5 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 375.05) .

- X-ray crystallography : Use SHELX for structure refinement. Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent variation : Replace bromine with electron-withdrawing groups (e.g., CF) to modulate binding affinity. Evidence from similar benzamides shows improved kinase inhibition with fluorine substitutions .

- Heterocycle modification : Introduce thiazole or imidazole rings (see ) to enhance π-π stacking with target proteins.

- In vitro assays : Screen derivatives using glucose uptake assays (rat hepatocytes) or kinase inhibition profiling. IC values correlate with substituent electronegativity .

Advanced: What computational methods predict target binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to simulate ligand-receptor interactions. Focus on hydrogen bonds between the amide and catalytic lysine residues .

- ADMET prediction : SwissADME estimates logP (~3.2) and solubility (<10 µM), highlighting potential bioavailability challenges. Adjust lipophilicity via substituents (e.g., pyrazole rings) to improve membrane permeability .

Advanced: How can contradictory crystallographic and solution-phase data be resolved?

- Dynamic vs. static structures : X-ray data (SHELX-refined) may show rigid conformations, while NMR reveals flexibility in the pyrrolidine ring. Use variable-temperature NMR to assess rotational barriers .

- Solvent effects : Compare DMSO-d (NMR) and solid-state (X-ray) environments. Polar solvents stabilize charge-transfer interactions absent in crystals .

Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?

- Salt formation : Co-crystallize with citric acid to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS) .

- Metabolic hotspots : Identify vulnerable sites (e.g., pyrrolidine N-methylation) via liver microsome assays. Block CYP3A4-mediated oxidation using deuterium incorporation .

Advanced: How does the compound’s heterocyclic core influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : The bromine substituent enables Pd-catalyzed coupling with aryl boronic acids. Optimize with Pd(PPh)/KCO in toluene/EtOH (80°C, 12h) .

- Side reactions : Competing dehalogenation occurs in polar solvents (DMF); use ligand additives (e.g., SPhos) to suppress .

Advanced: What are the implications of polymorphism observed in solid-state forms?

- Thermodynamic screening : Identify stable polymorphs via slurry experiments in EtOAc/hexane. Differential scanning calorimetry (DSC) reveals melting points (e.g., Form I: 178°C vs. Form II: 165°C) .

- Bioavailability impact : Form I (high crystallinity) shows 30% lower dissolution than Form II in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.